4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-4-azabicyclo[510]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Mode of Action
Compounds with similar structures, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid, have been shown to exhibit antibacterial activities . The mechanism of action of these compounds often involves nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, particularly those involved in bacterial growth and proliferation .
Result of Action
Compounds with similar structures have been shown to exhibit antibacterial activities, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)-4-azabicyclo[2.2.2]octane-1-carboxylic acid
- 4-(tert-Butoxycarbonyl)-4-azabicyclo[3.3.1]nonane-1-carboxylic acid
- 4-(tert-Butoxycarbonyl)-4-azabicyclo[4.2.0]octane-1-carboxylic acid
Uniqueness
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-9-8-13(9,5-7-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJSFSRSMSKRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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